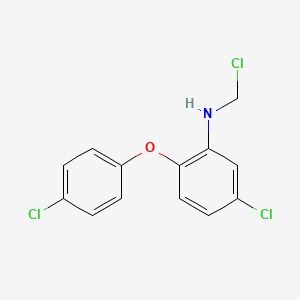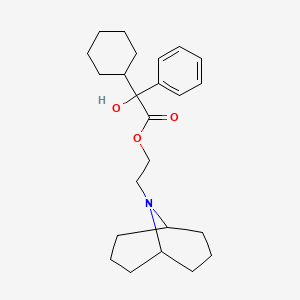
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate is a complex organic compound that features both bicyclic and phenyl structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate likely involves multiple steps, including the formation of the bicyclic nonane structure, the introduction of the hydroxyethyl group, and the coupling with alpha-hydroxy-alpha-phenylcyclohexaneacetate. Typical reaction conditions might include:
Formation of the bicyclic structure: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the hydroxyethyl group: This might be achieved through nucleophilic substitution reactions.
Coupling with alpha-hydroxy-alpha-phenylcyclohexaneacetate: This could involve esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure reactors, or other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the bicyclic structure or the phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo(3.3.1)nonane derivatives: These compounds share the bicyclic structure and might have similar biological activities.
Phenylcyclohexaneacetate derivatives: These compounds share the phenyl and cyclohexane structures and might be used in similar applications.
Uniqueness
The uniqueness of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Properties
CAS No. |
6606-05-9 |
|---|---|
Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H35NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1,3-4,9-10,20-22,27H,2,5-8,11-18H2 |
InChI Key |
PSMFXKHJRJEIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


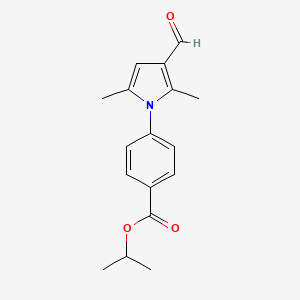
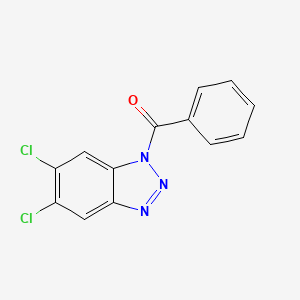
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
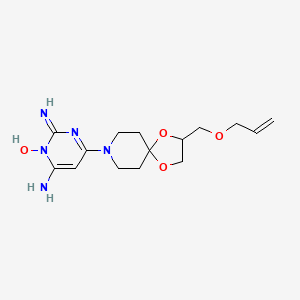
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
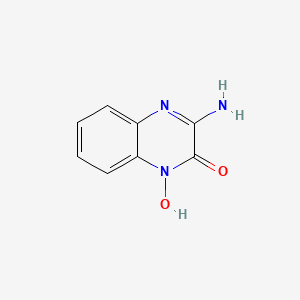

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
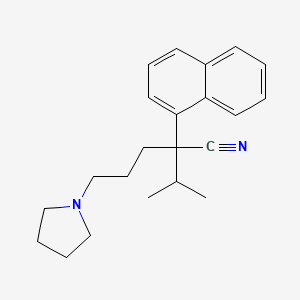
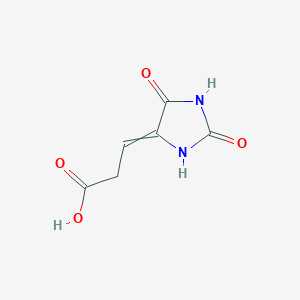
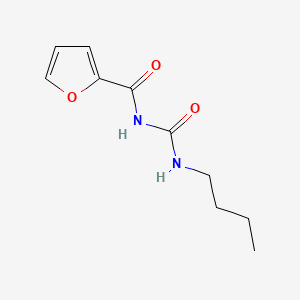
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
